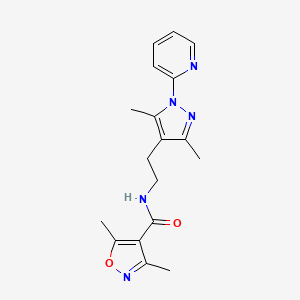
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H21N5O3 |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 2034257-22-0 |
| Functional Groups | Pyrazole, Isoxazole, Carboxamide |
The presence of the pyrazole and isoxazole rings contributes to its biological activity by facilitating interactions with various biological targets.
This compound acts primarily as an inhibitor of specific enzymes involved in inflammatory processes. The compound's mechanism involves:
- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This inhibition leads to increased levels of palmitoylethanolamide (PEA), which has anti-inflammatory properties. The compound has been shown to have an IC50 value in the low nanomolar range, indicating high potency against NAAA .
Structure-Activity Relationship (SAR)
The SAR studies reveal how modifications to the compound's structure can enhance its biological activity. For instance:
- Modification of the pyrazole ring : Substituents at specific positions on the pyrazole ring significantly influence the inhibitory potency against NAAA. For example, compounds with larger lipophilic groups showed improved activity .
Biological Activity and Case Studies
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound effectively inhibits pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs), showcasing its potential for treating inflammatory diseases .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter levels suggests potential applications in neurodegenerative diseases. It has been observed to inhibit glycine transporter 1 (GlyT1), which is crucial in neurotransmission .
- Immunomodulatory Properties : Isoxazole derivatives have been reported to exhibit immunosuppressive activities. The compound may influence humoral immune responses through modulation of immune cell activities .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
特性
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-15(13(3)23(21-11)16-7-5-6-9-19-16)8-10-20-18(24)17-12(2)22-25-14(17)4/h5-7,9H,8,10H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGLSCQLDFGHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














